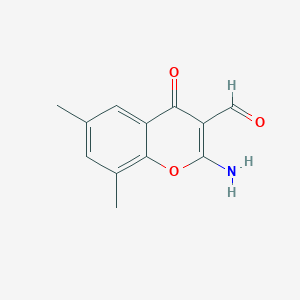

2-amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde

描述

2-Amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde: is a heterocyclic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . This compound belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields of research .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde with ammonia or an amine under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product . Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process .

化学反应分析

Types of Reactions

2-Amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides .

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 2-Amino-6,8-dimethyl-4-oxo-4H-chromene-3-carboxylic acid.

Reduction: 2-Amino-6,8-dimethyl-4-oxo-4H-chromene-3-methanol.

Substitution: N-alkyl or N-acyl derivatives of the parent compound.

科学研究应用

Anticancer Activity

Recent studies have demonstrated that derivatives of chromene compounds, including 2-amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde, exhibit potent anticancer properties. For instance, research indicates that certain chromene derivatives can inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells. A study showed that specific derivatives were more effective than conventional chemotherapeutic agents like cisplatin and topotecan against various cancer cell lines, including prostate (PC-3) and lung (SK-LU-1) cancer cells .

Antifungal Properties

In addition to their anticancer potential, chromene derivatives have been evaluated for antifungal activity. The compound has been tested against several strains of Candida, showing minimum inhibitory concentrations (MIC) comparable to fluconazole, a standard antifungal treatment . This suggests that such compounds could serve as alternative treatments for fungal infections, particularly in cases where resistance to existing antifungals is observed.

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction of this compound with biological targets. These studies help elucidate the binding affinities and mechanisms by which these compounds exert their biological effects. For example, docking simulations have indicated favorable interactions with the active sites of topoisomerase IB and cytochrome P450 enzymes involved in fungal metabolism .

Data Tables

| Application | Activity | Reference |

|---|---|---|

| Anticancer | Inhibition of topoisomerase | |

| Antifungal | Activity against Candida strains | |

| Molecular Docking | Binding to topoisomerase IB |

Case Study 1: Anticancer Efficacy

A case study involving the synthesis and evaluation of various chromene derivatives highlighted that compounds derived from this compound exhibited enhanced cytotoxicity against prostate and lung cancer cell lines compared to traditional drugs. The study utilized both in vitro assays and molecular docking to confirm the mechanism of action .

Case Study 2: Antifungal Activity

Another study focused on the antifungal properties of chromene derivatives against multiple Candida species. The results indicated that specific derivatives not only matched but sometimes exceeded the efficacy of fluconazole in inhibiting fungal growth. This research underscores the potential for developing new antifungal therapies based on chromene structures .

作用机制

The mechanism of action of 2-amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Similar Compounds

- 2-Amino-4H-chromene-3-carbaldehyde .

- 6,8-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde .

- 2-Amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile .

Uniqueness

2-Amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

生物活性

2-Amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde is a heterocyclic compound with the molecular formula and a molecular weight of approximately 217.22 g/mol. This compound features a chromene structure characterized by a benzopyran ring system, which is substituted at the 2-position with an amino group, and at the 6 and 8 positions with methyl groups. Additionally, it contains a carbonyl group at the 4-position and an aldehyde group at the 3-position, contributing to its reactivity and potential biological activity .

Biological Properties

The biological activities of chromone derivatives, including this compound, have been widely studied due to their diverse pharmacological properties. Key areas of investigation include:

- Antimicrobial Activity : Compounds related to this chromone have shown promising antimicrobial effects against various bacterial strains.

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cell lines.

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting key inflammatory pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The presence of the amino and aldehyde groups enhances its reactivity with biological macromolecules, potentially leading to inhibition of enzymes involved in various disease processes.

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. For instance:

- The amino group at the 2-position is critical for enhancing interaction with biological targets.

- Methyl substitutions at positions 6 and 8 may influence lipophilicity and overall bioavailability.

Research has indicated that modifications to these positions can significantly alter the compound's efficacy against specific targets .

Research Findings

Recent studies have evaluated the biological activities of various chromone derivatives that share structural similarities with this compound. Notable findings include:

- MAO-B Inhibition : Some derivatives have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases .

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells .

- Antioxidant Activity : Several chromone derivatives exhibit significant antioxidant properties, which may contribute to their therapeutic potential in oxidative stress-related conditions .

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| Chromone A | MAO-B Inhibition | 2.2 | |

| Chromone B | Cytotoxicity (MCF-7) | 10.4 | |

| Chromone C | Antioxidant Activity | N/A |

Case Studies

- Study on MAO-B Inhibition : A recent study analyzed several chromone derivatives for their MAO-B inhibitory potential. The study found that specific substitutions on the chromone ring significantly enhanced inhibitory activity, suggesting that similar modifications could be beneficial for this compound .

- Anticancer Evaluation : In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of this compound. The results indicated that it could induce apoptosis in cancer cells, highlighting its potential as a lead compound in anticancer drug development .

常见问题

Q. Basic: What synthetic methodologies are recommended for preparing 2-amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde?

The compound can be synthesized via a modified Kostanecki-Robinson reaction, involving condensation of 2-amino-6,8-dimethylchromone derivatives with appropriate aldehydes or active methylene compounds. A typical protocol includes:

- Step 1 : Reacting 6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde with ammonium acetate in ethanol under reflux (80–90°C) to introduce the amino group .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .

- Validation : Confirm product identity using -NMR (δ ~9.8 ppm for aldehyde proton) and IR (C=O stretch at ~1680 cm) .

Q. Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques :

- Single-crystal X-ray diffraction (XRD) : Resolve molecular geometry and confirm substituent positions. Use SHELXL for refinement (triclinic space group , typical cell parameters Å, Å, Å) .

- NMR spectroscopy : -NMR signals at δ 2.2–2.5 ppm (methyl groups), δ 6.5–7.5 ppm (aromatic protons), and δ 9.8–10.2 ppm (aldehyde proton) .

- Mass spectrometry : ESI-MS expected molecular ion peak at 247.1 (CHNO) .

Q. Basic: How does the substitution pattern (6,8-dimethyl, 2-amino) influence the compound’s reactivity?

The electron-donating methyl groups at positions 6 and 8 stabilize the chromene ring via hyperconjugation, enhancing electrophilic substitution at the aldehyde group. The 2-amino group facilitates nucleophilic reactions (e.g., Schiff base formation) and hydrogen bonding in crystal packing .

Q. Advanced: What challenges arise in solving the crystal structure of this compound, and how are they addressed?

Challenges :

- Disorder in methyl groups : Common in dimethyl-substituted chromenes due to rotational freedom.

- Twinned crystals : Frequent in triclinic systems, requiring careful data integration in SHELXL .

Solutions :

- Collect high-resolution data (MoKα, λ = 0.71069 Å) at 100 K to minimize thermal motion .

- Use the Olex2 interface for SHELXL to apply restraints on bond lengths and angles for disordered regions .

Q. Advanced: How does this compound react with active methylene compounds, and what mechanistic insights are critical?

The aldehyde group undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile) in the presence of ammonium acetate, forming α,β-unsaturated derivatives.

- Mechanism : Base-catalyzed deprotonation of the active methylene compound, followed by nucleophilic attack on the aldehyde carbon.

- Optimization : Use ethanol as solvent at 70°C for 6–8 hours; monitor progress via TLC (hexane:ethyl acetate = 3:1) .

Q. Advanced: How can researchers design biological activity studies for this compound?

Methodological framework :

- Target selection : Prioritize antimicrobial or anticancer targets based on structural analogs (e.g., chromene carbaldehydes with reported activity against Staphylococcus aureus and MCF-7 cells) .

- Assay design :

- Antimicrobial : Broth microdilution (MIC determination) per CLSI guidelines.

- Anticancer : MTT assay on cancer cell lines (IC calculation) .

- Data interpretation : Compare activity with positive controls (e.g., doxorubicin) and analyze structure-activity relationships (SAR) using Hammett plots or molecular docking .

Q. Advanced: How should researchers resolve contradictions in spectral or crystallographic data?

Case example : Discrepancies in -NMR integration ratios or XRD -factors.

- Root cause : Impurities (e.g., unreacted starting material) or crystal twinning.

- Resolution steps :

- Re-purify the compound via preparative HPLC (C18 column, methanol:water = 70:30).

- Re-collect XRD data with a smaller crystal (0.2 × 0.2 × 0.1 mm) to reduce absorption errors .

- Validate using alternative techniques (e.g., -NMR DEPT for carbon assignments) .

属性

IUPAC Name |

2-amino-6,8-dimethyl-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-6-3-7(2)11-8(4-6)10(15)9(5-14)12(13)16-11/h3-5H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATAUNOXQFPAJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C(=C(O2)N)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506963 | |

| Record name | 2-Amino-6,8-dimethyl-4-oxo-4H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68301-79-1 | |

| Record name | 2-Amino-6,8-dimethyl-4-oxo-4H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。